molecular formula C7H8O4S B1362667 4-Hydroxy-3-methylbenzenesulfonic acid CAS No. 7134-04-5

4-Hydroxy-3-methylbenzenesulfonic acid

Cat. No. B1362667
CAS RN: 7134-04-5
M. Wt: 188.2 g/mol
InChI Key: YCOXCINCKKAZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylbenzenesulfonic acid, also known as o-Cresol-4-sulfonic acid , is a chemical compound with the molecular formula C7H8O4S . Its molecular weight is 188.20 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methylbenzenesulfonic acid consists of a benzene ring with a hydroxyl group (OH), a methyl group (CH3), and a sulfonic acid group (SO3H) attached to it . The InChI representation of the molecule is InChI=1S/C7H8O4S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4,8H,1H3,(H,9,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-3-methylbenzenesulfonic acid include a molecular weight of 188.20 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The exact mass is 188.01432991 g/mol .

Scientific Research Applications

Catalyst in Organic Synthesis

4-Hydroxy-3-methylbenzenesulfonic acid serves as an effective catalyst in various organic syntheses. For instance, it has been used in the synthesis of 4-acetory benzoic acid from p-hydroxy benzoic acid and acetic anhydride, yielding a high product yield of 91.63% under optimized conditions (Li Qi-ran, 2010). Similarly, it catalyzes the formation of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones with yields ranging from 62% to 94% (Wang Huiyana, 2013).

Synthesis of Organic Compounds

This acid is instrumental in synthesizing various organic compounds. An example is the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) with a yield of 65%, confirmed by NMR and HRMS (F. Pan et al., 2020).

Application in Chromogenic Systems

It has been used in chromogenic systems for measuring hydrogen peroxide, as part of an enzymatic uric acid assay. This assay is reliable, simple, rapid, and adaptable for manual or automated procedures (P. Fossati & L. Prencipe, 2010).

Role in Multicomponent Chemical Reactions

4-Hydroxy-3-methylbenzenesulfonic acid plays a role in multicomponent chemical reactions, such as the synthesis of functionalized sulfonamides. These reactions involve the protonation of intermediates produced between alkyl isocyanides and dialkyl acetylenedicarboxylates (A. Alizadeh, S. Rostamnia, & A. Esmaili, 2007).

Contributions to Polymer Research

In polymer research, 4-Hydroxy-3-methylbenzenesulfonic acid derivatives are explored for their potential in creating high-temperature proton-conducting fuel cell membranes. These derivatives demonstrate promising thermal stability and proton conductivity (K. A. Said, Haining Zhang, & M. Pan, 2015).

In Crystal Structure and Conductivity Studies

It is used in studying crystal structures and proton conductivity. For example, 2-Hydroxy-4-methylbenzenesulfonic acid dihydrate's crystal structure has been analyzed for its potential in conductivity applications (A. Pisareva et al., 2010).

Antibacterial Activity Research

Research into the antibacterial activity of certain compounds has incorporated 4-Hydroxy-3-methylbenzenesulfonic acid. Its derivatives have shown potential in this field, providing avenues for developing new antibacterial agents (V. L. Gein et al., 2013).

Safety and Hazards

The safety data sheet for 4-Hydroxy-3-methylbenzenesulfonic acid indicates that it may cause serious eye damage and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

4-hydroxy-3-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4,8H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOXCINCKKAZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424165
Record name 2-Methyl-1-phenol-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methylbenzenesulfonic acid

CAS RN

7134-04-5
Record name 4-Hydroxy-3-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-phenol-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methylbenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-3-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2JD2K5E4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-methylbenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-methylbenzenesulfonic acid
Reactant of Route 3
4-Hydroxy-3-methylbenzenesulfonic acid
Reactant of Route 4
4-Hydroxy-3-methylbenzenesulfonic acid
Reactant of Route 5
4-Hydroxy-3-methylbenzenesulfonic acid
Reactant of Route 6
4-Hydroxy-3-methylbenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.